4-(2-Phenoxyethoxy)aniline

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Specify 4-(2-Phenoxyethoxy)aniline to streamline your hit-to-lead workflow. Its XLogP3 of 3.1 and five rotatable bonds offer a strategic advantage over simpler anilines (LogP ~0.9), enabling predictable membrane permeability for kinase inhibitors (IC50=120 nM) and optimal conformational flexibility for PROTAC linker construction. Avoid post-synthetic modifications with this reliable, para-substituted building block.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 35965-96-9
Cat. No. B178010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenoxyethoxy)aniline
CAS35965-96-9
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N
InChIInChI=1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2
InChIKeyAEUZGHQIEXOKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenoxyethoxy)aniline (CAS 35965-96-9): Sourcing Guide for a Para-Substituted Aromatic Amine Building Block with Defined Physicochemical Profile


4-(2-Phenoxyethoxy)aniline (CAS 35965-96-9) is a para-substituted aromatic amine derivative featuring a flexible phenoxyethoxy side chain [1]. It serves as a versatile intermediate in organic synthesis and pharmaceutical research, with a molecular formula of C14H15NO2, a molecular weight of 229.27 g/mol, and a reported XLogP3 value of 3.1, indicating moderate lipophilicity . The compound is commercially available from multiple vendors in purities typically around 95% to 98% .

4-(2-Phenoxyethoxy)aniline: Why Substitution with Alternative Aniline Derivatives Compromises Synthetic Outcomes


The 4-(2-phenoxyethoxy)aniline core is not interchangeable with other aniline derivatives due to quantifiable differences in steric and electronic properties that dictate its utility as a building block. The specific para-substitution pattern, the flexible two-atom ether spacer, and the terminal phenoxy group confer a unique combination of lipophilicity (XLogP3 = 3.1) , a high boiling point (409.1 °C) , and an increased number of rotatable bonds (5) [1]. These properties directly impact solubility, reactivity in coupling reactions, and the physicochemical profile of downstream molecules . Substituting with a simpler aniline or a differently substituted analog will alter these critical parameters, potentially leading to failed syntheses or products with undesirable properties. The following evidence provides quantifiable differentiation from the most relevant comparators.

4-(2-Phenoxyethoxy)aniline: Quantifiable Differentiation from Structural Analogs


Regioisomeric Differentiation: Para vs. Ortho and Meta Substitution Alters Physicochemical Profile

The para-substitution pattern of 4-(2-phenoxyethoxy)aniline results in quantifiable differences in lipophilicity and boiling point compared to its ortho- and meta-substituted regioisomers. While specific experimental data for all regioisomers is not compiled in a single study, available property data for the target compound and analogous structures demonstrate a clear trend. The para-substituted target has an XLogP3 of 3.1 and a boiling point of 409.1 °C at 760 mmHg . In contrast, the closely related ortho-substituted 2-(2-phenoxyethoxy)aniline is reported to have a higher molecular weight of 277.36 g/mol and likely a different LogP and boiling point due to intramolecular interactions . The meta-substituted 3-(2-phenoxyethoxy)aniline (CAS 79808-16-5) also exists as a distinct entity, confirming that substitution position alters the compound's identity and properties .

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Enhanced Lipophilicity vs. Simpler Anilines: Impact on Downstream Compound Permeability

The phenoxyethoxy side chain of 4-(2-phenoxyethoxy)aniline imparts significantly higher lipophilicity compared to simpler aniline derivatives, which can be critical for designing compounds with improved membrane permeability or blood-brain barrier penetration. The target compound has a reported XLogP3 value of 3.1 . In comparison, unsubstituted aniline has an experimental LogP of approximately 0.9, and 4-ethoxyaniline has an XLogP3 of 1.6 [1][2]. 4-phenoxyaniline, lacking the flexible ethoxy spacer, has an XLogP3 of 2.6 [3]. This quantitative increase in lipophilicity of the target compound (difference of +2.2, +1.5, and +0.5 LogP units, respectively) can translate to enhanced passive diffusion and altered pharmacokinetic profiles in derived molecules.

Drug Discovery Medicinal Chemistry ADME Properties

Increased Conformational Flexibility via Higher Rotatable Bond Count

The phenoxyethoxy chain introduces a greater number of rotatable bonds compared to simpler 4-substituted anilines, offering increased conformational flexibility that can be exploited in structure-based drug design to access diverse binding modes. 4-(2-Phenoxyethoxy)aniline has 5 rotatable bonds [1]. In contrast, 4-ethoxyaniline has 2 rotatable bonds, and 4-phenoxyaniline has 2 rotatable bonds [2][3]. This difference (+3 rotatable bonds) provides a measurable increase in the molecule's potential to sample different conformations, which can be advantageous when optimizing interactions with flexible or cryptic binding pockets in target proteins [4].

Medicinal Chemistry Molecular Design Conformational Analysis

Kinase Inhibition Activity: A Biological Differentiator from Simple Anilines

While 4-(2-phenoxyethoxy)aniline is primarily a synthetic intermediate, it has been reported as an active compound in a kinase inhibition assay, demonstrating potential biological activity that simpler aniline derivatives may lack. In a BindingDB entry, 4-(2-phenoxyethoxy)aniline showed an IC50 of 120 nM in an in vitro kinase assay at pH 7.5 and 30 °C with 12.5 µM ATP [1]. This is in contrast to unsubstituted aniline, which is not typically associated with potent kinase inhibition. This level of activity suggests that the 4-(2-phenoxyethoxy)aniline core can be a privileged scaffold for generating kinase inhibitors, a feature not shared by many other aniline building blocks.

Kinase Inhibitors Drug Discovery Biochemical Assay

4-(2-Phenoxyethoxy)aniline: Evidence-Based Application Scenarios for Procurement and Research Use


Synthesis of Kinase Inhibitor Libraries with Enhanced Lipophilicity

Researchers developing novel kinase inhibitors can utilize 4-(2-phenoxyethoxy)aniline as a key intermediate to build compounds with improved membrane permeability. The compound's inherent kinase inhibitory activity (IC50 = 120 nM) [1] combined with its high XLogP3 of 3.1 makes it a strategic choice for optimizing lead compounds intended for intracellular targets or those requiring blood-brain barrier penetration. Its use can avoid the need for post-synthetic lipophilicity adjustments, streamlining the hit-to-lead process .

Design of Flexible Linkers for Bivalent Ligands or PROTACs

The presence of five rotatable bonds [1] and a linear phenoxyethoxy chain makes 4-(2-phenoxyethoxy)aniline an ideal building block for constructing flexible linkers in bivalent ligands, such as PROTACs (Proteolysis Targeting Chimeras). The increased conformational freedom allows for optimal spatial orientation between the target-binding and E3 ligase-binding moieties, potentially enhancing ternary complex formation and degradation efficiency . This provides a quantifiable advantage over more rigid aniline derivatives with fewer rotatable bonds.

Physicochemical Property Optimization in Medicinal Chemistry Campaigns

Medicinal chemists seeking to precisely tune the lipophilicity and conformational profile of lead compounds can incorporate 4-(2-phenoxyethoxy)aniline to achieve a target LogP of around 3.1 [1]. This is particularly relevant when moving from simpler aniline scaffolds (LogP ~0.9) to more drug-like space. The compound's well-defined properties, including a boiling point of 409.1 °C , allow for predictable synthetic handling and purification, making it a reliable component in parallel synthesis and combinatorial chemistry workflows.

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